molecular formula C19H20O4 B2531334 Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate CAS No. 577776-39-7

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate

Cat. No.: B2531334
CAS No.: 577776-39-7
M. Wt: 312.365
InChI Key: HYNATHUIVKZKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate: is a chemical compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . This compound is known for its unique physical and chemical properties, making it widely used in scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various complex molecules .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production. The use of environmentally benign organoboron reagents and the mild reaction conditions make it a favorable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides) under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    Ethyl 4-[(4-methylbenzyl)oxy]benzoate: This compound shares a similar structure but has a methyl group instead of a benzyloxy group.

    N-[4-(benzyloxy)phenyl]glycinamide: Another compound with a benzyloxy group, but with different functional groups and applications.

Uniqueness: Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 3-oxo-4-(4-phenylmethoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-2-22-19(21)13-17(20)12-15-8-10-18(11-9-15)23-14-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNATHUIVKZKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.